1-(2-Chloroethyl)-4-nitrobenzene
Overview
Description
1-(2-Chloroethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzene, where a nitro group (-NO2) and a chloroethyl group (-CH2CH2Cl) are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)-4-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 1-(2-chloroethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the chloroethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chloroethyl group.
Reduction: The primary product is 1-(2-aminoethyl)-4-nitrobenzene.
Oxidation: Oxidation products may include carboxylic acids or other oxidized derivatives, depending on the reaction conditions.
Scientific Research Applications
1-(2-Chloroethyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It is used in the production of polymers and other advanced materials.
Chemical Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the chloroethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately forming an amino group. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
1-(2-Chloroethyl)-4-nitrobenzene can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-2-nitrobenzene: Similar structure but with the nitro group in the ortho position, leading to different reactivity and applications.
1-(2-Chloroethyl)-3-nitrobenzene:
1-(2-Chloroethyl)-4-aminobenzene: The amino group replaces the nitro group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications in organic synthesis and industrial chemistry.
Properties
IUPAC Name |
1-(2-chloroethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJGYIQRMAGKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301441 | |
Record name | 1-(2-chloroethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20264-95-3 | |
Record name | NSC143402 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-chloroethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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